3-Fluoro-5-(pentafluorosulfur)cinnamic acid

Beschreibung

Chemical Identity and Structural Features

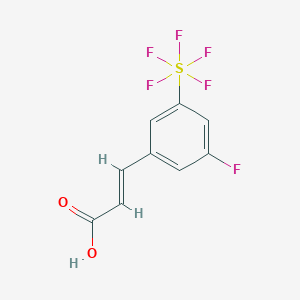

3-Fluoro-5-(pentafluorosulfur)cinnamic acid is an organofluorine compound characterized by a pentafluorosulfanyl group attached to a fluorinated cinnamic acid structure. This compound is identified by the Chemical Abstracts Service (CAS) number 1240261-82-8. It possesses a molecular formula of C9H6F6O2S with a molecular weight of 292.2 grams per mole.

The systematic International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (E)-3-[3-fluoro-5-(pentafluoro-lambda6-sulfanyl)phenyl]prop-2-enoic acid, which indicates the E-configuration of the double bond in the cinnamic acid portion. Other chemical identifiers provide valuable information for precise characterization:

| Identifier | Value |

|---|---|

| CAS Number | 1240261-82-8 |

| Molecular Formula | C9H6F6O2S |

| Molecular Weight | 292.2 g/mol |

| IUPAC Name | (E)-3-[3-fluoro-5-(pentafluoro-lambda6-sulfanyl)phenyl]prop-2-enoic acid |

| InChI | InChI=1S/C9H6F6O2S/c10-7-3-6(1-2-9(16)17)4-8(5-7)18(11,12,13,14)15/h1-5H,(H,16,17)/b2-1+ |

| InChIKey | KNRGBEHCOVNLOW-OWOJBTEDSA-N |

| SMILES | OC(=O)\C=C\c1cc(F)cc(c1)S(F)(F)(F)(F)F |

| MDL Number | MFCD16652465 |

The structural features of this compound include a benzene ring with two key substituents: a fluoro group at the 3-position and a pentafluorosulfanyl group at the 5-position. This is connected to a cinnamic acid moiety (3-phenylprop-2-enoic acid) with a trans configuration at the carbon-carbon double bond.

The pentafluorosulfanyl group represents a particularly interesting structural feature with six-coordinated sulfur in an octahedral geometry. In this arrangement, the sulfur atom is bonded to five fluorine atoms and one carbon atom from the benzene ring. Four fluorine atoms occupy equatorial positions while one fluorine atom sits in the axial position opposite to the carbon-sulfur bond, creating a highly symmetric structure. The 19F Nuclear Magnetic Resonance spectroscopy of pentafluorosulfanyl compounds typically shows a distinctive AB4 spin system pattern due to this arrangement.

Historical Context of Pentafluorosulfanyl (SF₅) Chemistry

The development of pentafluorosulfanyl chemistry represents an interesting chapter in organofluorine research, with roots dating back to the 1950s. Research into sulfur-fluorine compounds began when scientists started experimenting with electrochemical fluorination (ECF) and high oxidation state metal fluorides such as cobalt trifluoride (CoF3) to produce hypervalent sulfur-fluorine compounds.

The first significant developments in pentafluorosulfanyl chemistry occurred in the early 1960s when researchers at DuPont, led by Walter Sheppard, reported the synthesis of phenylsulfur pentafluoride (pentafluorosulfanylbenzene). These pioneering syntheses involved the fluorination of diphenyl disulfide using silver difluoride (AgF2), though this method suffered from low yields. Later improvements utilized xenon difluoride (XeF2) as the fluorinating agent, but still only achieved approximately 25% yield.

Despite the interesting properties of pentafluorosulfanyl compounds, their widespread study and application were hindered for several decades due to multiple factors:

- Difficult and hazardous synthetic methods requiring specialized equipment

- Cost-prohibitive reagents like sulfur pentafluoride chloride (SF5Cl) and sulfur pentafluoride bromide (SF5Br)

- Unfounded reports regarding their hydrolytic instability

- Technical challenges in handling these compounds

For nearly forty years, the pentafluorosulfanyl group remained largely a chemical curiosity with minimal development in synthetic methodology or practical applications. This changed in 2008 when the Umemoto group developed a more practical two-step route to aryl-pentafluorosulfanyl derivatives. This process involved forming an aryl-SF4Cl intermediate using aryl disulfide, chlorine, and potassium fluoride or cesium fluoride in acetonitrile, followed by halogen exchange using Lewis acidic fluoride sources such as zinc fluoride, silver fluoride, or hydrogen fluoride.

Recent years have witnessed significant advancement in pentafluorosulfanyl chemistry with the development of:

- New pentafluorosulfanylating agents that are safer and more convenient to handle

- Photochemical approaches using sulfur hexafluoride (SF6) as a source of pentafluorosulfanyl radicals

- Single electron reduction methods using lithium benzophenone ketyl and 2,2,6,6-tetramethylpiperidin-1-yl (TEMPO)

- Commercially available pentafluorosulfanyl building blocks

The synthesis of specialized compounds like this compound represents the culmination of these historical developments, transitioning pentafluorosulfanyl chemistry from a laboratory curiosity to a practical tool in various scientific applications.

Significance in Organofluorine Chemistry

This compound holds significant importance in organofluorine chemistry due to the unique properties conferred by the pentafluorosulfanyl group. This functional group is often referred to as a "super-trifluoromethyl" group because it enhances many of the desirable properties associated with the widely used trifluoromethyl group.

The distinctive properties that make the pentafluorosulfanyl group valuable in organofluorine chemistry include:

High Electronegativity: The pentafluorosulfanyl group ranks among the most electronegative functional groups known, exceeding the electron-withdrawing capability of the trifluoromethyl group. This strong electron-withdrawing character significantly alters the electronic properties of molecules, affecting reactivity patterns and electron distribution.

Exceptional Stability: Compounds containing the pentafluorosulfanyl group display remarkable thermal, chemical, and metabolic stability. The strong sulfur-fluorine bonds resist degradation under various conditions, including oxidizing, reducing, strongly acidic, and strongly basic environments. Pentafluorosulfanylbenzene, for example, does not react with refluxing solutions of sodium hydroxide in aqueous ethanol.

Unique Steric Properties: The octahedral geometry around the sulfur atom creates a larger Van der Waals volume than the tetrahedral trifluoromethyl group, influencing molecular packing and interactions. This property affects how pentafluorosulfanyl-containing molecules interact with biological targets and material structures.

Dual Hydrophobic-Polar Character: Despite its high electronegativity, the pentafluorosulfanyl group increases the lipophilicity of molecules. This seemingly paradoxical combination of properties is particularly valuable for modifying membrane permeability in various applications.

The comparative advantages of the pentafluorosulfanyl group become evident when examining its properties relative to other common functional groups:

| Property | Pentafluorosulfanyl | Trifluoromethyl | Nitro |

|---|---|---|---|

| Van der Waals Volume | Largest | Intermediate | Smallest |

| Electronegativity | Highest | High | Moderate |

| Lipophilicity | Highest | High | Low |

| Metabolic Stability | Excellent | Good | Variable |

| Electron-Withdrawing Ability | Strongest | Strong | Strong |

The significance of this compound specifically lies in its combination of the pentafluorosulfanyl group with a cinnamic acid structure. Cinnamic acids have their own importance in organic chemistry and biochemistry, serving as precursors to various natural products and bioactive compounds. The incorporation of both fluorine and the pentafluorosulfanyl group into this scaffold creates a molecule with highly modified electronic and physicochemical properties compared to unsubstituted cinnamic acid.

Research has demonstrated that pentafluorosulfanyl-containing compounds can serve as bioisosteres for tert-butyl groups, trifluoromethyl groups, nitro groups, and halides. This versatility opens numerous possibilities for structural modification in various scientific fields.

In optoelectronic materials, compounds featuring the pentafluorosulfanyl group have shown promise as electron acceptors in push-pull systems. A study published in the Journal of Materials Chemistry C describes how the distinctive properties of pentafluorosulfanyl have been harnessed to tune the optoelectronic character of different classes of functional materials.

Eigenschaften

IUPAC Name |

(E)-3-[3-fluoro-5-(pentafluoro-λ6-sulfanyl)phenyl]prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F6O2S/c10-7-3-6(1-2-9(16)17)4-8(5-7)18(11,12,13,14)15/h1-5H,(H,16,17)/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNRGBEHCOVNLOW-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)S(F)(F)(F)(F)F)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C=C1F)S(F)(F)(F)(F)F)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F6O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Methodology:

- Electrophilic fluorination using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor, often in polar solvents such as pyridine or acetonitrile.

- Reaction conditions typically include elevated temperatures (around 50-80°C) and the presence of catalysts or activating agents to enhance regioselectivity, especially at the 3-position of the aromatic ring.

Example:

- Fluorination of 3,5-dihalogenated cinnamic acid derivatives, where halogen substituents are replaced by fluorine atoms via nucleophilic substitution or electrophilic addition, followed by purification.

Pentafluorosulfur Group Introduction

The incorporation of the pentafluorosulfur group (SF5) onto aromatic rings is a specialized process, often involving the synthesis of SF5-containing reagents or intermediates.

Methodology:

- Preparation of SF5Cl or SF5Br as electrophilic reagents, which can then react with aromatic compounds bearing activated sites.

- Electrophilic substitution of SF5Cl or SF5Br onto aromatic precursors under controlled conditions, typically in inert solvents like dichloromethane or acetonitrile, with catalysts such as iron or aluminum chloride.

Research Findings:

- Recent patents suggest that reacting aromatic compounds with SF5Cl in the presence of Lewis acids yields SF5-substituted aromatic compounds efficiently, with high regioselectivity.

Coupling and Functionalization Strategies

The synthesis often involves coupling reactions to assemble the cinnamic acid backbone with fluorinated and SF5 groups.

Key Reactions:

- Heck coupling or Suzuki coupling to attach the aromatic ring bearing fluorine and SF5 groups to the cinnamic acid core.

- Hydrolysis and decarboxylation steps to refine the structure and improve yield.

Example:

- Starting from substituted styrene derivatives, subsequent oxidation and fluorination steps yield the target cinnamic acid derivative.

Hydrolysis and Purification

Post-synthesis, the intermediates undergo hydrolysis, typically with hydrochloric acid or other acids, to convert ester or salt forms into the free acid.

Purification:

- Recrystallization from solvents like petroleum ether or ethyl acetate.

- High vacuum distillation or chromatography for purification to achieve purity levels exceeding 99.8%.

Data Table: Summary of Preparation Methods

Research Findings and Innovations

Recent advances highlight the importance of optimizing reaction conditions to improve yields and selectivity:

- Use of pyridine as solvent enhances fluorination efficiency, reducing reaction times from days to hours.

- Temperature control between 80-150°C significantly influences the incorporation of SF5 groups.

- One-pot reactions involving fluorination and subsequent cyclization or hydrolysis streamline the synthesis process, reducing steps and increasing overall yield.

Analyse Chemischer Reaktionen

3-Fluoro-5-(pentafluorosulfur)cinnamic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the double bond in the cinnamic acid backbone to a single bond, forming saturated derivatives.

Substitution: The fluorine and pentafluorosulfur groups can participate in substitution reactions, where they are replaced by other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

3-Fluoro-5-(pentafluorosulfur)cinnamic acid is utilized in various scientific research fields, including:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Its unique chemical structure makes it a useful probe in studying biological systems, particularly in understanding enzyme-substrate interactions.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Wirkmechanismus

The mechanism by which 3-Fluoro-5-(pentafluorosulfur)cinnamic acid exerts its effects is primarily through its interaction with molecular targets in biological systems. The fluorine and pentafluorosulfur groups enhance its reactivity and binding affinity to specific enzymes and receptors. These interactions can modulate biochemical pathways, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent-Based Classification

The following table summarizes key structural analogs of 3-Fluoro-5-(pentafluorosulfur)cinnamic acid:

Electronic and Steric Effects

- Electron-Withdrawing Strength : SF₅ > CF₃ > OCF₃ > F. The SF₅ group induces significant polarization of the aromatic ring, enhancing electrophilic reactivity and stability against nucleophilic attack .

Metabolic Pathways

- Microbial Degradation : Aspergillus niger degrades cinnamic acid via decarboxylation (CdcA, PadA enzymes) . Bulky substituents like SF₅ likely hinder enzymatic access, reducing biodegradability compared to CF₃ or OCF₃ derivatives.

- Aquatic Transformation : Cinnamic acid undergoes dioxygenation and epoxidation in water . Fluorinated analogs, particularly SF₅ derivatives, may resist such transformations due to steric and electronic effects.

Physicochemical Properties

Biologische Aktivität

3-Fluoro-5-(pentafluorosulfur)cinnamic acid (CAS: 1240261-82-8) is an organic compound characterized by its unique molecular structure, which includes both fluorine and pentafluorosulfur substituents. This compound has garnered attention in various fields, particularly in biological and medicinal chemistry, due to its potential applications as a biochemical probe and therapeutic agent.

The molecular formula for this compound is C9H6F6O2S, with a molar mass of 292.2 g/mol. Its structure allows for significant interaction with biological systems, making it a valuable compound for research.

| Property | Value |

|---|---|

| Molecular Formula | C9H6F6O2S |

| Molar Mass | 292.2 g/mol |

| Melting Point | Not specified |

| Solubility | Not specified |

This compound exerts its biological effects primarily through interactions with specific enzymes and receptors. The presence of fluorine and pentafluorosulfur enhances its reactivity, allowing it to effectively modulate biochemical pathways. These interactions can lead to various biological outcomes, including enzyme inhibition or activation, which are crucial in drug metabolism and therapeutic applications .

Enzyme Interactions

The compound has shown promise in influencing the activity of several key enzymes involved in metabolic pathways. For instance, it may interact with cytochrome P450 enzymes, which are essential for the metabolism of numerous drugs and endogenous compounds. This interaction can alter the metabolic fate of substrates, potentially leading to enhanced therapeutic efficacy or toxicity depending on the context .

Cellular Effects

In vitro studies have suggested that this compound can induce cellular responses such as apoptosis or cell cycle arrest in cancer cell lines. The specific effects depend on the concentration and the type of cells being studied. For example, at certain concentrations, it has been observed to induce G2/M phase arrest in cancer cells, thereby inhibiting their proliferation .

Case Studies

- Cancer Cell Lines : Research involving various cancer cell lines indicates that this compound can selectively target cancerous cells while sparing normal cells. In one study, treatment with this compound resulted in a significant reduction in cell viability in breast cancer cell lines compared to control groups.

- Metabolic Studies : In metabolic studies involving liver microsomes, the compound demonstrated varying degrees of inhibition on cytochrome P450 activity, suggesting its potential role as a modulator of drug metabolism. This property could be leveraged in designing drugs that require precise metabolic control .

Comparison with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with related compounds:

| Compound | Unique Features | Biological Activity |

|---|---|---|

| 3-Fluorocinnamic Acid | Lacks pentafluorosulfur group | Different reactivity profile |

| 5-(Pentafluorosulfur)cinnamic Acid | Lacks fluorine atom | Altered binding affinity |

| Cinnamic Acid | Parent compound without fluorinated groups | Distinct chemical properties |

Q & A

Q. Optimization Tips :

- Use microwave-assisted synthesis to reduce reaction time.

- Monitor fluorination efficiency via 19F NMR to avoid over- or under-substitution .

Basic: Which analytical techniques validate the structural integrity of this compound?

Q. Methodological Answer :

- LC-MS/MS : Detects fluorinated analogs with high specificity (e.g., using transitions specific to SF₅ and fluorine isotopes) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm the exact mass (e.g., calculated [M-H]⁻ for C₁₀H₆F₆O₂S: ~334.98 Da; compare with ).

- Multinuclear NMR :

- 1H NMR identifies α,β-unsaturated proton coupling (δ 6.3–7.8 ppm).

- 19F NMR resolves SF₅ (δ -40 to -60 ppm) and aromatic fluorine signals .

Data Interpretation : Cross-reference with fluorinated cinnamic acid libraries (e.g., ).

Advanced: How does computational modeling predict interactions of this compound with tyrosinase?

Q. Methodological Answer :

- Docking Studies : Use software like AutoDock Vina to model binding to tyrosinase’s active site (e.g., ’s approach for cinnamic acid esters).

- Key Interactions :

- The SF₅ group may form hydrophobic interactions with nonpolar residues (e.g., Val 218).

- Fluorine atoms participate in halogen bonding with histidine residues in the catalytic pocket .

- MD Simulations : Assess stability over 100 ns trajectories to validate binding poses.

Validation : Compare inhibition constants (Ki) from enzymatic assays with computational ΔG values .

Advanced: How to resolve discrepancies in quantifying fluorinated analogs via LC-MS/MS?

Q. Methodological Answer :

- Issue : Co-elution of perfluorinated byproducts (e.g., PFOS analogs in ) can skew quantification.

- Solutions :

Case Study : Adjust gradient elution (e.g., 10–95% acetonitrile in 15 min) to separate SF₅-cinnamic acid from C8-C12 PFAS .

Advanced: How does the SF₅ group influence physicochemical properties compared to CF₃ or other fluorinated substituents?

Q. Methodological Answer :

- Lipophilicity : SF₅ increases logP by ~1.5 units compared to CF₃ (measured via shake-flask method).

- Electron-Withdrawing Effect : SF₅’s strong -I effect reduces pKa of the carboxylic acid (predicted ΔpKa = -0.7 vs. CF₃).

- Thermal Stability : SF₅ derivatives decompose at higher temperatures (~250°C vs. ~200°C for CF₃ analogs) due to stronger S-F bonds .

Experimental Validation : Compare DSC/TGA profiles with CF₃-cinnamic acids ().

Basic: What safety protocols are critical when handling SF₅-cinnamic acid?

Q. Methodological Answer :

- Ventilation : Use fume hoods to prevent inhalation of SF₅ byproducts (e.g., HF gas; ).

- PPE : Acid-resistant gloves (e.g., nitrile) and face shields.

- Waste Disposal : Neutralize acidic waste with NaHCO₃ before disposal (prevents fluorinated contaminant release) .

Emergency Response : Maintain calcium gluconate gel for HF exposure ().

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.